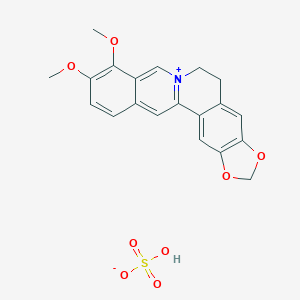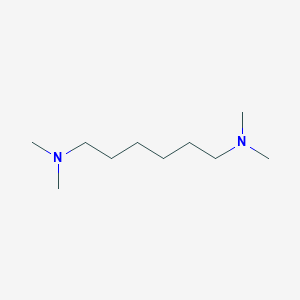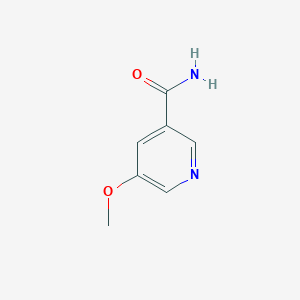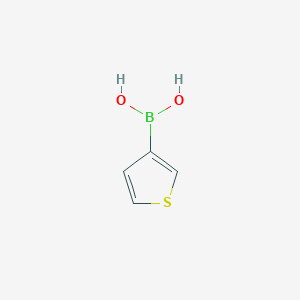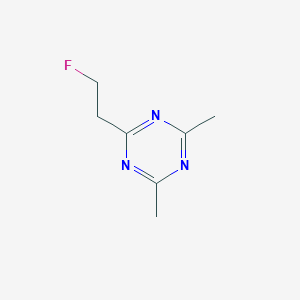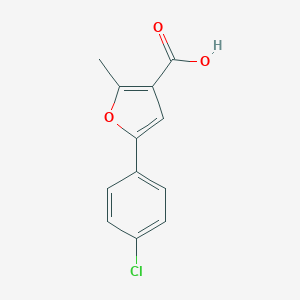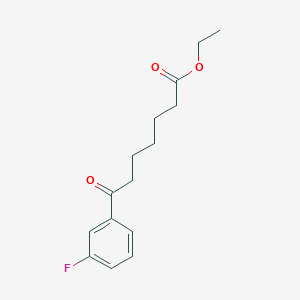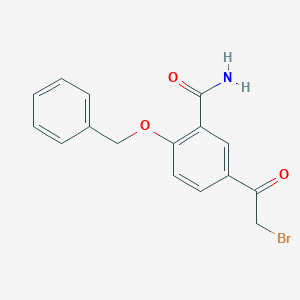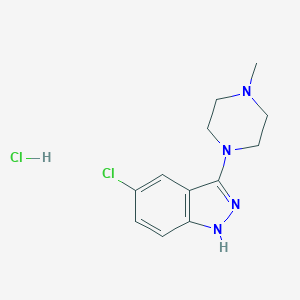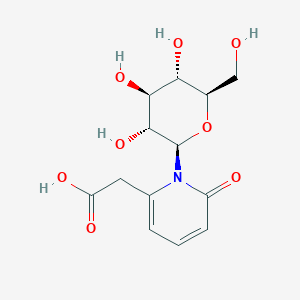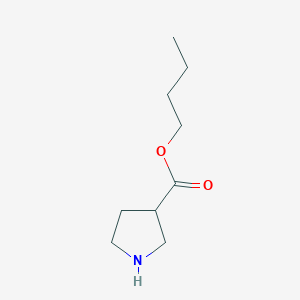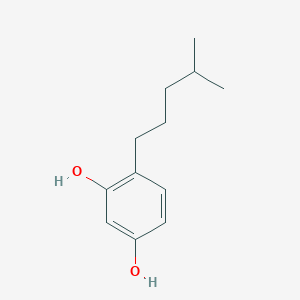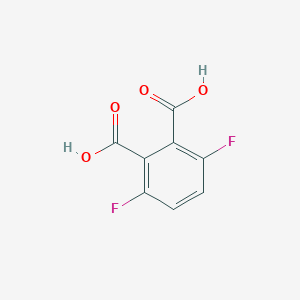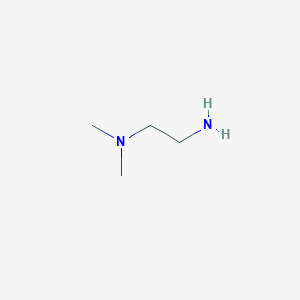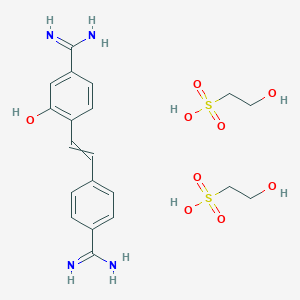
Hydroxystilbamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxystilbamide is a chemical compound that belongs to the stilbene family. It is a synthetic derivative of resveratrol, a natural polyphenol found in grapes, berries, and peanuts. Hydroxystilbamide has gained significant attention in the scientific community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antiparasitic Properties
Hydroxystilbamidine, a compound related to Hydroxystilbamide, exhibits significant antifungal and antiparasitic activities. It is known for its ability to impede cellular processes in protozoa by binding to DNA and RNA in a non-intercalating manner and inhibiting ribonucleases. This quality makes it effective against a range of protozoan infections (Definitions, 2020).
Immunomodulatory Effects
Hydroxystilbamidine has also been identified as an immunosuppressant. It significantly suppresses the plaque-forming cell response, impacting both primary and secondary immune responses without causing toxic effects on spleen cells (Folds, Orlando, & Spitznagel, 1975).
Diagnostic and Histochemical Applications
Hydroxystilbamidine is frequently used as a diagnostic agent in neuroanatomy and serves as a histochemical stain. Its ability to bind to DNA and RNA enhances its utility in various biological and medical research areas (Hydroxystilbamidine Isethionate, 2020).
Inhibition of DNA Synthesis
Inhibiting DNA synthesis is another notable property of Hydroxystilbamidine. This effect is crucial for its antiparasitic function, particularly against Trypanosoma gambiense. The compound has been shown to selectively inhibit kinetoplast duplication, a unique feature of certain parasites, without affecting nuclear and cytoplasmic multiplication (Ono & Inoki, 1975).
Effect on Ribonucleases
The compound's potent inhibitory action on ribonucleases is crucial for its biological effects. By inhibiting these enzymes, Hydroxystilbamidine affects protein synthesis and other cellular processes, making it an important tool in molecular biology research (Lizardi, 1980).
Eigenschaften
CAS-Nummer |
533-22-2 |
|---|---|
Produktname |
Hydroxystilbamide |
Molekularformel |
C₂₀H₂₈N₄O₉S₂ |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6) |
InChI-Schlüssel |
XVTQTNAKZYLTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Andere CAS-Nummern |
533-22-2 |
Synonyme |
2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-diguanylstilbene Diisethionate; 2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate; 2-Hydroxystilbami |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



